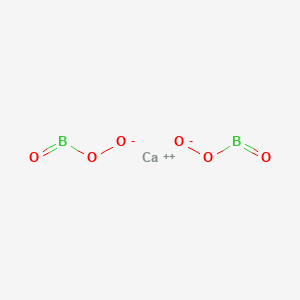
Calcium perborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium perborate, also known as calcium borate, is a compound with the chemical formula CaB2O4. This white crystalline solid is characterized by its calcium and borate components. It is known for its applications in various industries, including its use as a flame retardant in plastics, a corrosion inhibitor in metal coatings, and a flux in ceramic glazes .
Vorbereitungsmethoden
Calcium perborate can be synthesized through several methods:
Boric Acid Lime Milk Method: A lime milk containing about 10% calcium oxide is prepared by digesting quicklime. This is then metered into a synthesizer, where a boric acid-containing solution is added under stirring.
Ammonium Hydrolysis Method: In this method, ammonium bicarbonate is removed with compressed air under proper heating. Lime milk is added, and the reaction occurs at 60-65°C for about 22 hours.
Borax-Lime Milk Method: Borax is added to a reactor containing water, and digested lime is added under stirring.
Analyse Chemischer Reaktionen
Calcium perborate undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different borate compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state boron compounds.
Substitution: It can undergo substitution reactions where the borate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Calcium perborate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of calcium;oxidooxy(oxo)borane involves its interaction with calcium ion channels. Calcium plays a vital role in signal transduction pathways, and calcium;oxidooxy(oxo)borane can modulate these pathways by affecting calcium ion channels . This modulation can influence various physiological processes, including muscle contraction and neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Calcium perborate can be compared with other borane compounds such as borane (BH3) and borane analogs like aluminum borane (AlB3) and gallium borane (GaB3). These compounds share similar structural features but differ in their chemical properties and applications . For example, borane is highly reactive and unstable, while calcium;oxidooxy(oxo)borane is more stable and has broader industrial applications.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
54630-47-6 |
|---|---|
Molekularformel |
B2CaO6 |
Molekulargewicht |
157.7 g/mol |
IUPAC-Name |
calcium;oxidooxy(oxo)borane |
InChI |
InChI=1S/2BHO3.Ca/c2*2-1-4-3;/h2*3H;/q;;+2/p-2 |
InChI-Schlüssel |
PSILFEDVUZYCCM-UHFFFAOYSA-L |
SMILES |
B(=O)O[O-].B(=O)O[O-].[Ca+2] |
Kanonische SMILES |
B(=O)O[O-].B(=O)O[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















